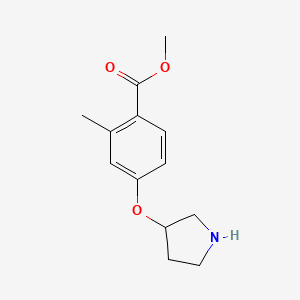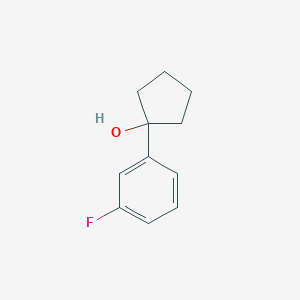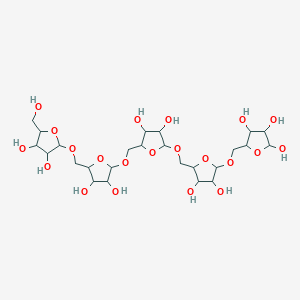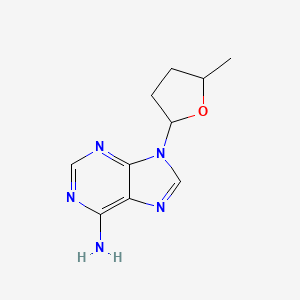
2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C({12})H({12})BrNS. This compound is characterized by the presence of a bromine atom, a methyl group, and a thiophen-3-ylmethyl group attached to an aniline core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination of 4-methylaniline: : The synthesis begins with the bromination of 4-methylaniline. This reaction typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-4-methylaniline.
-
N-Alkylation: : The next step involves the N-alkylation of 2-bromo-4-methylaniline with thiophen-3-ylmethyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction efficiency and scalability.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu).
-
Oxidation Reactions: : The thiophen-3-ylmethyl group can be oxidized using reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction Reactions: : The nitro group, if present, can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrogen gas (H(_2)).
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives.
Oxidation: Oxidation of the thiophen-3-ylmethyl group can lead to sulfoxides or sulfones.
Reduction: Reduction of nitro groups results in the formation of corresponding amines.
科学的研究の応用
2-Bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline is utilized in various fields:
-
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
-
Biology: : It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
-
Medicine: : Research into its potential as a pharmaceutical agent is ongoing. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
-
Industry: : It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom and thiophen-3-ylmethyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylaniline: Lacks the thiophen-3-ylmethyl group, making it less versatile in chemical modifications.
4-Bromo-N-(thiophen-2-ylmethyl)aniline: Similar structure but with the thiophen group attached at a different position, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C12H12BrNS |
|---|---|
分子量 |
282.20 g/mol |
IUPAC名 |
2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-2-3-12(11(13)6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChIキー |
RJUAKNVXZFTOIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NCC2=CSC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)





![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)

![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)

![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)
![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)

